molecular formula C20H19N3O6S B2803549 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide CAS No. 941879-91-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide

Cat. No.: B2803549
CAS No.: 941879-91-0
M. Wt: 429.45
InChI Key: HCFNGSOQGODWGB-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety fused to a methyl group, connected via an acetamide linker to a 2-oxo-3-tosyl-2,3-dihydroimidazole ring. Such structural motifs are common in bioactive molecules targeting enzymes or receptors, as seen in related compounds with antimicrobial, anticancer, or kinase-inhibitory activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-14-2-5-16(6-3-14)30(26,27)23-9-8-22(20(23)25)12-19(24)21-11-15-4-7-17-18(10-15)29-13-28-17/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFNGSOQGODWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazole derivative under appropriate conditions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. The tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents/Modifications Notable Properties/Activities Reference
Target Compound Benzo[d][1,3]dioxole + imidazolone Tosyl (SO₂C₆H₄CH₃) at N3 of imidazolone; acetamide linker Potential enzyme inhibition (e.g., kinase or protease) due to sulfonyl and hydrogen-bonding
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-nitro-1H-imidazole-2-carboxamide (27k) Benzo[d][1,3]dioxole + nitroimidazole Nitro (NO₂) at C4 of imidazole; carboxamide linker Antiparasitic activity (e.g., tuberculosis); nitro group enhances electrophilicity
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzo[d][1,3]dioxole + benzimidazole Benzimidazole linked via methylene; acetamide bridge IDO1 inhibition; improved solubility due to benzimidazole
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide + benzamide Thioether linker; dinitrophenyl group Antimicrobial activity; sulfur enhances binding to metal ions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Benzo[d][1,3]dioxole + bromophenyl Bromobenzyl group; methylamino-acetamide Antipathogenic (Salmonella); bromine enhances halogen bonding

Key Observations:

Electron-Withdrawing Groups: The target compound’s tosyl group (SO₂C₆H₄CH₃) enhances stability and hydrogen-bond acceptor capacity compared to nitro (NO₂) in 27k .

Linker Flexibility : The acetamide linker in the target compound allows conformational flexibility, unlike rigid benzamide or thioether linkers in W1 or SW-C165 .

Biological Targeting : Benzo[d][1,3]dioxole derivatives often exhibit CNS activity due to blood-brain barrier permeability, while sulfonylated imidazolones are common in kinase inhibitors (e.g., imatinib analogs) .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₅S
Molecular Weight 366.41 g/mol
CAS Number Not explicitly listed

The structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.

Anticancer Activity

Research has indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, a study synthesized thiourea derivatives containing the benzo[d][1,3]dioxole structure and evaluated their anticancer activity against various cell lines:

  • IC50 Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin (standard): 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)

These compounds demonstrated selective cytotoxicity towards cancer cells while showing minimal effects on normal cell lines, indicating a favorable therapeutic index .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria using the agar diffusion method:

  • Notable Results :
    • Compound 4e showed MICs of 80 nM against Sarcina and 110 nM against Staphylococcus aureus.
    • Compound 6c exhibited an MIC of 90 nM against Sarcina.

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .

The mechanisms by which this compound exerts its biological effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins.
  • Cell Cycle Arrest : The compound has been associated with cell cycle alterations leading to growth inhibition in cancerous cells.

Study on Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms was conducted using molecular docking studies and assessments of apoptosis markers such as annexin V-FITC staining. The results confirmed that the compound effectively induced apoptosis in treated cells while sparing normal cells .

Study on Antibacterial Efficacy

Another study focused on synthesizing novel pyrazole derivatives based on the benzo[d][1,3]dioxole scaffold. The antibacterial activity was assessed against several bacterial strains with promising results that suggest a potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) to prevent moisture interference . Key steps include:

  • Imidazolone ring formation : Tosylation of the imidazole intermediate using tosyl chloride in aprotic solvents like DMF or acetonitrile.
  • Acetamide coupling : Reaction of the benzodioxole-methylamine intermediate with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of bases like triethylamine .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy identify functional groups (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm, tosyl methyl at δ 2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₆S: 428.09) .
  • Elemental Analysis : Combustion analysis validates C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of structurally similar compounds?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing tosyl with methylsulfonyl) to isolate contributions of specific groups to bioactivity .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer vs. microbial cell lines) to distinguish mechanisms .
  • Computational Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., comparing interactions of benzodioxole with CYP450 vs. DNA topoisomerase) .

Q. How can crystallographic data elucidate hydrogen-bonding patterns and supramolecular interactions in this compound?

  • Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMF/water mixtures. Use SHELXL for refinement to determine hydrogen-bonding networks (e.g., imidazolone NH→O=C interactions) .
  • Mercury CSD Analysis : Visualize packing motifs (e.g., π-stacking of benzodioxole rings) and quantify interaction energies using the Cambridge Structural Database (CSD) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., tosylation) to enhance heat dissipation and reproducibility .
  • DoE (Design of Experiments) : Optimize solvent ratios (e.g., DMF/THF) and catalyst loading (e.g., Pd/C for hydrogenation) using response surface methodology .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How does the electronic environment of the tosyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer:

  • DFT Calculations : Gaussian 09 simulations compare electron-withdrawing effects of tosyl (-SO₂C₆H₄CH₃) vs. mesyl (-SO₂CH₃) groups on the imidazolone ring’s electrophilicity .
  • Kinetic Studies : Track reaction rates with nucleophiles (e.g., amines) via UV-Vis spectroscopy under varying pH conditions .

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